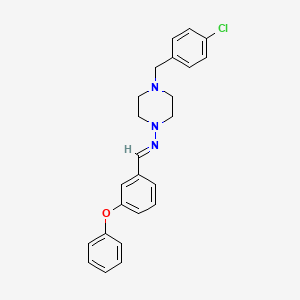

![molecular formula C20H21N5O4 B5551811 2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide" often involves multi-step chemical reactions. For example, compounds with triazole motifs can be synthesized through reactions involving azides and terminal alkynes, demonstrating the "click chemistry" approach, which is efficient for constructing such complex structures. Such methods highlight the versatility and adaptability of synthetic routes to access a wide array of related compounds with potential bioactivity (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds often features significant interactions, such as hydrogen bonding, which play a crucial role in stabilizing their structures. For example, X-ray diffraction analysis can reveal the crystal structure and the intermolecular interactions that contribute to the stability of these molecules. Such analyses are critical for understanding the conformation and reactivity of the compound (Xu Liang).

Chemical Reactions and Properties

Chemical reactions involving compounds with triazole rings and phenoxy groups can lead to a variety of products, depending on the reactants and conditions employed. These reactions can include substitutions, additions, and the formation of Schiff bases, which are useful for further synthetic modifications. The versatility of these reactions allows for the development of compounds with tailored properties for specific applications (Hilal Medetalibeyoglu, 2021).

科学的研究の応用

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of similar compounds, focusing on their preparation methods and structural analysis. The synthesis of related chloroacetanilide herbicides and their safeners, such as acetochlor, highlights methodologies for obtaining high specific activity compounds for studies on metabolism and mode of action. These synthesis approaches involve reductive dehalogenation and hydroxide ion-catalyzed enolization processes (Latli & Casida, 1995).

Interaction with Biological Systems

Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the biochemical interactions and metabolic pathways of these compounds. This research is crucial for understanding the biotransformation and potential biological impacts of such chemicals, including the production of DNA-reactive metabolites through complex metabolic activation pathways (Coleman et al., 2000).

Antimicrobial and Anticancer Activities

The development of imino-4-methoxyphenol thiazole derived Schiff base ligands and their antimicrobial activities against various bacteria and fungi demonstrates the potential therapeutic applications of structurally complex acetamides. These studies contribute to the search for new antimicrobial agents with specific mechanisms of action (Vinusha et al., 2015). Similarly, research into the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines and their evaluation for anticancer and antimicrobial activity furthers the understanding of the medical applications of such compounds (Kumar et al., 2019).

Fluorescence Spectral Studies

The interaction of fluorescent probes with Bovine Serum Albumin (BSA) using compounds similar to 2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide has been studied for understanding protein-ligand interactions. Fluorescence spectral studies provide valuable information on the binding constants and modes of quenching, which are essential for designing fluorescence-based sensors and studying biological systems (Ghosh et al., 2016).

作用機序

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many 1,2,4-triazole derivatives have been reported to possess a broad spectrum of biological activities such as antitumor, antibacterial, antioxidant, and anti-inflammatory properties .

特性

IUPAC Name |

2-[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-3-28-19-10-15(11-23-25-13-21-22-14-25)8-9-18(19)29-12-20(26)24-16-6-4-5-7-17(16)27-2/h4-11,13-14H,3,12H2,1-2H3,(H,24,26)/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUWDJKAWNZJQS-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)